Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a pyridine ring and a phenyl group, making it a unique molecule with potential biological and chemical applications.
Preparation Methods
The synthesis of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Methyl 4-(4-(pyridin-4-YL)phenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share the thiophene core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
CAS No. |
820224-07-5 |
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Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl 4-(4-pyridin-4-ylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H13NO2S/c1-20-17(19)16-10-15(11-21-16)13-4-2-12(3-5-13)14-6-8-18-9-7-14/h2-11H,1H3 |
InChI Key |
VPPXNTGGIBGLHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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